molecular formula C6HBr2ClFNO2 B6183563 1,3-dibromo-5-chloro-2-fluoro-4-nitrobenzene CAS No. 2648962-45-0

1,3-dibromo-5-chloro-2-fluoro-4-nitrobenzene

Cat. No.: B6183563
CAS No.: 2648962-45-0
M. Wt: 333.3
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Description

1,3-Dibromo-5-chloro-2-fluoro-4-nitrobenzene is an organic compound with the molecular formula C6HBr2ClFNO2. It is a derivative of benzene, substituted with bromine, chlorine, fluorine, and nitro groups. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

Preparation Methods

The synthesis of 1,3-dibromo-5-chloro-2-fluoro-4-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. The process includes:

    Bromination: Introduction of bromine atoms to the benzene ring.

    Chlorination: Addition of chlorine atoms.

    Fluorination: Incorporation of fluorine atoms.

    Nitration: Introduction of a nitro group.

These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure the desired substitution pattern on the benzene ring .

Chemical Reactions Analysis

1,3-Dibromo-5-chloro-2-fluoro-4-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and halogens.

    Reduction Reactions: The nitro group can be reduced to an amine group under specific conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction and nucleophiles like sodium methoxide for substitution reactions .

Scientific Research Applications

1,3-Dibromo-5-chloro-2-fluoro-4-nitrobenzene is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 1,3-dibromo-5-chloro-2-fluoro-4-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The electron-withdrawing groups on the benzene ring make it susceptible to nucleophilic attack, leading to various chemical transformations. The pathways involved include the formation of intermediates like benzenonium ions, which then undergo further reactions .

Comparison with Similar Compounds

1,3-Dibromo-5-chloro-2-fluoro-4-nitrobenzene can be compared with similar compounds such as:

These comparisons highlight the unique combination of substituents in this compound, which contribute to its distinct chemical behavior and applications.

Properties

CAS No.

2648962-45-0

Molecular Formula

C6HBr2ClFNO2

Molecular Weight

333.3

Purity

95

Origin of Product

United States

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